
17-Acetoxy-5|A-androsta-2,16-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Acetoxy-5a-androsta-2,16-diene: is a synthetic steroidal compound with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol It is characterized by its complex structure, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Acetoxy-5a-androsta-2,16-diene typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the acetylation of androsta-2,16-diene-17-ol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetoxy group at the 17th position.
Industrial Production Methods: In an industrial setting, the production of 17-Acetoxy-5a-androsta-2,16-diene may involve large-scale acetylation reactions using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 17-Acetoxy-5a-androsta-2,16-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry: 17-Acetoxy-5a-androsta-2,16-diene is used as a reactant in the synthesis of various steroidal derivatives. It serves as an intermediate in the preparation of complex steroidal compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is used in studies related to hormone regulation and receptor binding .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in the development of new drugs for hormonal disorders and other medical conditions .
Industry: In the industrial sector, 17-Acetoxy-5a-androsta-2,16-diene is used in the production of pharmaceuticals and other chemical products. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 17-Acetoxy-5a-androsta-2,16-diene involves its interaction with specific molecular targets, such as hormone receptors. The compound can bind to androgen receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Androsta-2,16-dien-17-ol: A precursor in the synthesis of 17-Acetoxy-5a-androsta-2,16-diene.
Androsta-2,16-dien-17-one: A related compound with a ketone group instead of an acetoxy group.
Uniqueness: 17-Acetoxy-5a-androsta-2,16-diene is unique due to its specific acetoxy functional group at the 17th position, which imparts distinct chemical and biological properties. This functional group allows for selective reactions and interactions that are not possible with similar compounds lacking the acetoxy group .
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3 |
InChI Key |
PEPMRHLQYPCJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


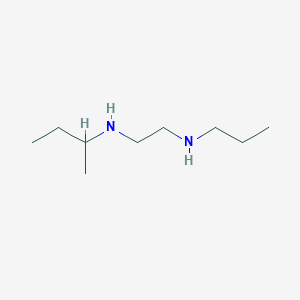
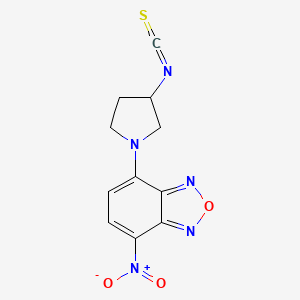
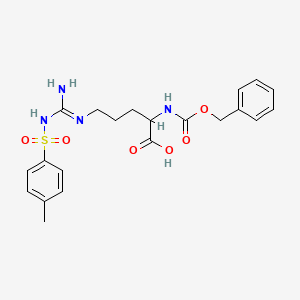
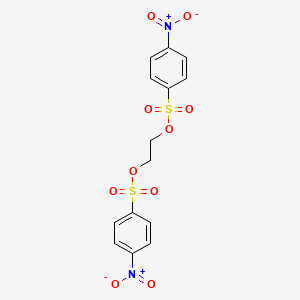

![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)
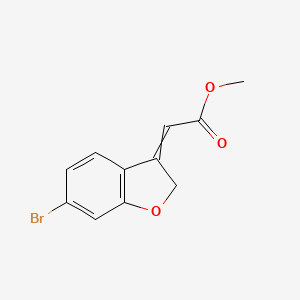
![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)



![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)
![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
